Carviolin

Descripción general

Descripción

La carviolin es un metabolito fúngico de antraquinona de origen natural que se aísla del micelio del ascomiceto Neobulgaria pura . Se conoce por su capacidad de inhibir la formación de apresorios en conidios en germinación de Magnaporthe grisea en superficies inductivas (hidrofóbicas) . La this compound presenta citotoxicidad moderada, pero no posee actividades antifúngicas, antibacterianas o fitotóxicas .

Aplicaciones Científicas De Investigación

La carviolin tiene varias aplicaciones de investigación científica:

Direcciones Futuras

Mecanismo De Acción

La carviolin ejerce sus efectos al inhibir la formación de apresorios en conidios en germinación de Magnaporthe grisea . Se cree que esta inhibición ocurre a través de la interrupción de las vías de señalización implicadas en la formación de apresorios en superficies hidrófobas . Los objetivos moleculares y las vías exactas implicadas todavía están en investigación, pero se sabe que la this compound interactúa con residuos clave en el dominio de unión del receptor de ciertas proteínas .

Análisis Bioquímico

Biochemical Properties

Carviolin is known to interact with various biomolecules, particularly in the context of biochemical reactions. It inhibits the formation of appressoria in germinating conidia of Magnaporthe grisea on inductive (hydrophobic) surfaces

Cellular Effects

This compound has been shown to exhibit moderate cytotoxicity . It inhibits the proliferation of mouse splenocytes induced by LPS or concanavalin A

Molecular Mechanism

It is known to inhibit the formation of appressoria in germinating conidia of Magnaporthe grisea , suggesting it may interact with certain biomolecules to exert its effects

Métodos De Preparación

La carviolin se puede sintetizar a través de diversas rutas químicas. Un método común implica el uso de cultivos fúngicos, específicamente del ascomiceto Neobulgaria pura . El compuesto se extrae del micelio del hongo y se purifica mediante una serie de técnicas cromatográficas . Los métodos de producción industrial suelen implicar procesos de fermentación a gran escala que utilizan condiciones de crecimiento optimizadas para maximizar el rendimiento .

Análisis De Reacciones Químicas

La carviolin experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar varios derivados de quinona.

Reducción: La reducción de la this compound puede conducir a la formación de derivados de hidroquinona.

Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo y metoxi.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones son típicamente derivados de quinona e hidroquinona .

Comparación Con Compuestos Similares

La carviolin es única entre los derivados de antraquinona debido a su inhibición específica de la formación de apresorios. Compuestos similares incluyen:

Emodina: Otro derivado de antraquinona con propiedades antifúngicas.

Aloe-emodina: Conocido por sus efectos laxantes y sus posibles propiedades anticancerígenas.

Crisofanol: Presenta actividades antiinflamatorias y anticancerígenas.

En comparación con estos compuestos, la falta de actividades antifúngicas, antibacterianas y fitotóxicas de la this compound la hace particularmente interesante para estudiar procesos biológicos específicos sin efectos antimicrobianos más amplios .

Propiedades

IUPAC Name |

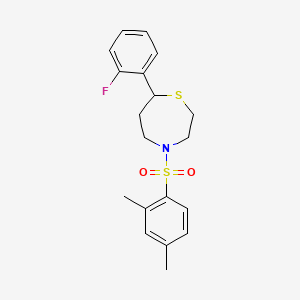

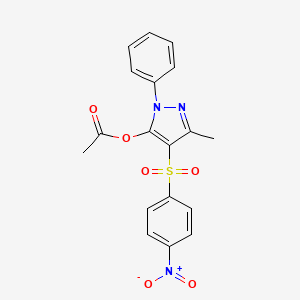

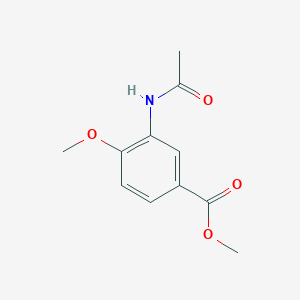

1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-22-12-3-7(6-17)2-9-14(12)16(21)13-10(15(9)20)4-8(18)5-11(13)19/h2-5,17-19H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMZBRJAWRIJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345938 | |

| Record name | Carviolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-35-3 | |

| Record name | Carviolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is carviolin and where is it found?

A1: this compound, also known as roseo-purpurin, is a natural anthraquinone pigment. It was first isolated from the fungus Penicillium carmino-violaceum []. Since then, it has been found in other fungal species like Zopfiella longicaudata, Neobulgaria pura, and Penicillium dravuni [, , ]. Interestingly, Penicillium dravuni was found inhabiting the alga Dictyosphaeria versluyii, highlighting the potential of marine-derived fungi as sources of novel compounds [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C16H12O6 and a molecular weight of 300.26 g/mol [].

Q3: Has the structure of this compound been confirmed, and how?

A5: Yes, the structure of this compound has been elucidated through various spectroscopic techniques including nuclear magnetic resonance (NMR) and mass spectrometry, as well as by comparison with known standards [, , , ]. Early studies established that this compound is a methyl ether of ω-hydroxyemodin [].

Q4: Have any derivatives of this compound been identified, and what are their activities?

A6: Yes, a new derivative named ω-acetylthis compound was isolated from Zopfiella longicaudata and was also found to possess moderate immunosuppressive activity []. This finding suggests that modifications to the this compound structure can influence its biological activity. Further research on this compound derivatives could help elucidate structure-activity relationships and potentially lead to the development of more potent or selective compounds.

Q5: Are there any known methods for detecting and quantifying this compound?

A7: While specific analytical methods for this compound haven't been extensively detailed in the provided research, its isolation and purification have been achieved using techniques like column chromatography and high-performance liquid chromatography (HPLC) [, , ]. Characterization typically involves spectroscopic methods like NMR and mass spectrometry [, , ]. Further development and validation of analytical methods for this compound would be beneficial to accurately quantify its presence in various matrices, assess its production in different fungal species, and evaluate its potential applications in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2929598.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2929600.png)

![6-acetyl-2-[(4-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2929602.png)

![Imidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2929610.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2929612.png)